17H-Cyclopenta(a)phenanthren-17-one

Physicochemical characterization SAR reference standard PAH ring conjugation

17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9, molecular formula C17H10O, molecular weight 230.26 g/mol) is the fully aromatic, Δ15-unsaturated parent ketone of the cyclopenta[a]phenanthren-17-one series—polycyclic aromatic hydrocarbons (PAHs) that are structurally related to steroid hormones. Also designated as gona-1(10),2,4,6,8,11,13,15-octaen-17-one, it possesses an endocyclic double bond at C15–C16, yielding a fully conjugated ring D that distinguishes it from the more extensively studied 15,16-dihydro analog (CAS 786-66-3, C17H12O, MW 232.28).

Molecular Formula C17H10O
Molecular Weight 230.26 g/mol
CAS No. 50905-54-9
Cat. No. B1236603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17H-Cyclopenta(a)phenanthren-17-one
CAS50905-54-9
Synonymscyclopenta(a)phenanthren-17-one
Molecular FormulaC17H10O
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC4=O
InChIInChI=1S/C17H10O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-10H
InChIKeyGRMNDOXXSKOLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9): Structural Identity and Compound-Class Context for Research Procurement


17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9, molecular formula C17H10O, molecular weight 230.26 g/mol) is the fully aromatic, Δ15-unsaturated parent ketone of the cyclopenta[a]phenanthren-17-one series—polycyclic aromatic hydrocarbons (PAHs) that are structurally related to steroid hormones . Also designated as gona-1(10),2,4,6,8,11,13,15-octaen-17-one, it possesses an endocyclic double bond at C15–C16, yielding a fully conjugated ring D that distinguishes it from the more extensively studied 15,16-dihydro analog (CAS 786-66-3, C17H12O, MW 232.28) . The cyclopenta[a]phenanthrene core is recognized in the Cambridge Monographs on Cancer Research as a scaffold that generates potent carcinogens upon bay-region substitution, making this unsubstituted, fully aromatic ketone a critical negative-control reference standard and synthetic entry point for structure-activity relationship (SAR) investigations [1].

Why In-Class Cyclopenta[a]phenanthren-17-ones Cannot Be Interchanged: The 17H-Cyclopenta(a)phenanthren-17-one Substitution Risk


Within the cyclopenta[a]phenanthren-17-one family, minor structural modifications produce extreme divergence in biological activity. The unsubstituted 15,16-dihydro parent ketone is a documented non-carcinogen, yet introduction of a single methyl group at the bay-region C-11 position converts it into a potent carcinogen with potency comparable to benzo[a]pyrene in mouse skin tumorigenesis assays [1]. Conversely, methylation at C-12 yields an inactive isomer, demonstrating that carcinogenicity is exquisitely position-dependent [2]. The fully aromatic Δ15-17H compound (CAS 50905-54-9) occupies a distinct position in this SAR landscape: its extended conjugation through ring D alters both the electronic environment of the bay region and the compound's metabolic susceptibility relative to the 15,16-dihydro series. Generic substitution between the Δ15-octaen and 15,16-dihydro-heptaen forms—or between unsubstituted and bay-region-substituted derivatives—without explicit experimental validation therefore risks catastrophic misassignment of biological activity in any screening or mechanistic study [3].

17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9): Quantified Differential Evidence for Research Selection


Ring-D Saturation State as a Physicochemical Selector: Δ15-17H-Octaen vs. 15,16-Dihydro-Heptaen

17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9) is the fully aromatic Δ15-unsaturated congener, possessing an endocyclic double bond at C15–C16 that is absent in the more widely studied 15,16-dihydro analog (CAS 786-66-3). This additional unsaturation alters key physicochemical properties: the target compound exhibits a higher predicted boiling point of 468.1±28.0 °C at 760 mmHg versus 447.9 °C for the dihydro analog, and a lower molecular weight (230.26 vs. 232.28 g/mol), reflecting the loss of two hydrogen atoms and gain of one double-bond equivalent . The conjugated ring D modifies the electronic absorption spectrum and the bay-region geometry, which are critical variables in studies relating molecular planarity to carcinogenic activation potential [1].

Physicochemical characterization SAR reference standard PAH ring conjugation

In Vivo DNA Binding as a Carcinogenicity Discriminator: Unsubstituted Ketone Baseline vs. Bay-Region Methyl Carcinogen

In a direct comparative study measuring covalent DNA binding in mouse skin 48 h after topical application of 1000 nmol compound, the unsubstituted cyclopenta[a]phenanthren-17-one (non-carcinogenic parent ketone) exhibited only 19 μmol covalent adduct per mol DNA phosphorus [1]. In contrast, the 11-methyl bay-region-substituted congener—a strong carcinogen—yielded 458 μmol/mol DNA phosphorus under identical conditions, representing a 24-fold difference in in vivo DNA binding [1]. The 11,12-dimethyl carcinogen produced 974 μmol/mol DNA phosphorus (51-fold higher than the unsubstituted ketone), while the inactive 12-methyl isomer gave 155 μmol/mol DNA phosphorus [1]. In vitro, microsomal activation produced a ~6:1 binding ratio between the 11-methyl carcinogen (1595 μmol/mol DNA phosphorus) and the 12-methyl inactive isomer (254 μmol/mol DNA phosphorus) [1].

DNA adduct quantification Carcinogenicity screening In vivo genotoxicity

Carcinogenicity Classification: Non-Carcinogenic Parent vs. Potently Carcinogenic Bay-Region Methyl Derivatives

15,16-Dihydrocyclopenta[a]phenanthren-17-one and its 1- and 12-methyl homologues are classified as non-carcinogens in mouse skin tumorigenesis assays, whereas C-11 bay-region methylation alone (11-methyl derivative) or in combination with C-12 methylation (11,12-dimethyl derivative) confers potent carcinogenic activity [1]. The 11-methyl derivative's potency in inducing skin tumors in TO mice was reported as comparable to that of benzo[a]pyrene, the classic PAH carcinogen [2]. This binary SAR—where carcinogenicity is entirely absent in the unsubstituted parent but maximal upon correct bay-region substitution—makes the parent ketone an indispensable negative control [3]. The fully aromatic Δ15 compound (CAS 50905-54-9) shares the unsubstituted bay-region with the non-carcinogenic dihydro parent, but its extended conjugation through ring D introduces an additional variable of demonstrated relevance: D-ring conjugation enhances carcinogenic potency of bay-region-substituted compounds [4].

Chemical carcinogenesis SAR of PAHs Tumor initiation assay

Metabolic Activation Pathway Divergence: Differential Diol-Epoxide Formation Between Unsubstituted and Methyl-Substituted 17-Ketones

In vitro metabolism studies using hepatic microsomes from methylcholanthrene-induced rats revealed that all five tested cyclopenta[a]phenanthren-17-ones undergo oxidation at terminal A and D rings to yield 1,2-dihydrodiols and 15- and 16-ols. However, critical divergence occurs in the 3,4-dihydrodiol pathway: the unsubstituted parent ketone, its 12-methyl, 11-methyl, and 11,12-dimethyl derivatives all produce similar amounts of trans-3,4-dihydrodiols, whereas the 1-methyl derivative fails to produce this metabolite, yielding instead 4-phenol and five related phenolic derivatives [1]. The trans-3,4-dihydrodiol of the non-carcinogenic unsubstituted ketone undergoes stereospecific epoxidation to a syn-diol epoxide, while the 12-methyl (non-carcinogenic) analog produces an anti-diol epoxide equivalent to that of the strongly carcinogenic 11-methyl derivative—demonstrating that stereochemical fate, not merely metabolite identity, governs biological outcome [2].

Cytochrome P450 metabolism Diol-epoxide proximate carcinogen Metabolic detoxification

Bay-Region Molecular Geometry: X-Ray Crystallographic Evidence for Substituent-Driven Distortion

Comparative X-ray crystallographic structure analyses of seven cyclopenta[a]phenanthrene derivatives have demonstrated that bay-region methylation at C-11 causes measurable out-of-plane distortions that are greater in magnitude than those induced by 11-methoxy or 11-ethyl substituents [1]. The methyl group at C-11 sterically interacts with the bay-region hydrogen atom, and computer modeling indicates this steric clash may force one conformer of the activated diol-epoxide to predominate—providing a structural rationale for why C-11 methylation uniquely confers carcinogenicity while C-12 methylation does not [1]. The unsubstituted parent structure (both dihydro and Δ15 forms) lacks this bay-region steric congestion and therefore serves as the undistorted geometric reference for assessing substituent-induced molecular strain [1][2].

X-ray crystallography Molecular planarity Steric bay-region effects

Synthetic Provenance: The Δ15-17H Compound as an Entry Point for Ring-D Functionalization

The fully aromatic Δ15-17H compound (CAS 50905-54-9) was first synthesized by Coombs as part of the foundational series 'Potentially carcinogenic cyclopenta[a]phenanthrenes. Part II. Derivatives containing further unsaturation in ring D,' wherein elimination from the 17-toluene-p-sulphonyloxy derivative at 170 °C gave the Δ15-17H compound, while reaction at 100 °C yielded the Δ16-15H isomer—demonstrating temperature-dependent regiochemical control over ring-D double-bond placement [1]. More recently, the cyclopenta[a]phenanthren-17-one skeleton has been assembled via Lewis acid-catalyzed Diels-Alder reaction of 1,2-dihydro-7-methoxy-4-vinylnaphthalene with an α-heterosubstituted cyclopentenone acting as a cyclopentynone equivalent, providing rapid access to the fully aromatic system [2]. This synthetic accessibility distinguishes the parent ketone from its elaborated bay-region-substituted analogs, which typically require additional multi-step functionalization sequences.

Synthetic intermediate Diels-Alder cyclopentenone Ring-D derivatization

17H-Cyclopenta(a)phenanthren-17-one (CAS 50905-54-9): Evidence-Backed Research and Industrial Application Scenarios


Negative-Control Reference Standard in Carcinogenicity and Genotoxicity Screening Panels

Given the 24- to 51-fold differential in in vivo DNA binding between the unsubstituted parent ketone (19 μmol/mol DNA-P) and bay-region-methylated carcinogens (458–974 μmol/mol DNA-P) [1], 17H-Cyclopenta(a)phenanthren-17-one serves as an authenticated non-carcinogenic, low-DNA-binding reference compound in Ames test batteries, in vitro micronucleus assays, and mouse skin tumorigenesis studies. Its inclusion as a negative control is essential to validate that observed positive signals from test compounds are not artifacts of the cyclopenta[a]phenanthrene scaffold itself. The compound's lack of bay-region substitution ensures minimal Ah receptor binding—unlike 11-methoxy-CPP-17-one, the only 11-alkoxy derivative that displaces ³H-TCDD from the cytosolic Ah receptor and elicits Ames mutagenicity [2].

SAR Reference Compound for Bay-Region Activation Studies in Polycyclic Aromatic Hydrocarbons

The cyclopenta[a]phenanthrene series has become a textbook model for bay-region theory of PAH carcinogenesis. 17H-Cyclopenta(a)phenanthren-17-one provides the structurally unstrained, undistorted baseline geometry for X-ray crystallographic and computational SAR studies [3]. Researchers comparing the crystallographic coordinates of the parent ketone with those of 11-methyl, 11-methoxy, and 11-ethyl derivatives can isolate the steric contribution of bay-region substituents to molecular distortion and correlate it with tumor-initiating activity. The Δ15 double bond further allows investigation of how ring-D conjugation modulates bay-region reactivity—a variable identified as enhancing carcinogenic potency [4].

Synthetic Intermediate for Steroid-Mimetic and PAH-Derived Probe Molecules

The fully aromatic Δ15-17H compound is accessible via modern Diels-Alder/electrocyclization methodology [5] and serves as a versatile platform for introducing diversity at ring D through base-catalyzed condensation with ketones and aryl aldehydes [6]. Medicinal chemistry laboratories targeting steroid-mimetic scaffolds or developing fluorescent PAH probes for DNA-binding studies can procure this specific oxidation state to bypass the additional dehydrogenation step that would be required if starting from the 15,16-dihydro precursor. The temperature-dependent regiochemistry of ring-D elimination (170 °C for Δ15 vs. 100 °C for Δ16) provides a validated synthetic handle for preparing isomerically pure derivatives [6].

Cytochrome P450 Substrate Profiling and Metabolic Activation Standard

In vitro microsomal metabolism studies have established that the unsubstituted ketone is oxidized at both terminal A and D rings to produce 1,2- and 3,4-dihydrodiols and 15- and 16-ols [7], and that its trans-3,4-dihydrodiol undergoes stereospecific syn-epoxidation—a distinct stereochemical outcome from the anti-epoxidation of carcinogenic bay-region-substituted analogs [8]. The compound thus serves as a characterized substrate for CYP1A1 and CYP1A2 activity profiling, enabling laboratories to differentiate between constitutive and induced P450 isoforms in hepatic microsomal preparations from Aroclor 1254-, benzo[a]pyrene-, and phenobarbitone-treated animals [9].

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